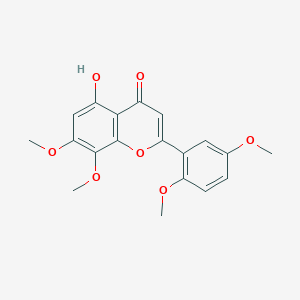

5-Hydroxy-7,8,2',5'tetramethoxyflavone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Hydroxy-7,8,2',5'tetramethoxyflavone is a natural product found in Andrographis affinis, Aphis affinis, and Andrographis with data available.

Applications De Recherche Scientifique

Chemical Properties and Structure

5-Hydroxy-7,8,2',5'-tetramethoxyflavone is characterized by its complex molecular structure and belongs to the class of flavonoids. Its molecular formula is C25H28O12, with a molecular weight of 520.5 g/mol. The compound features multiple methoxy groups which contribute to its biological activities.

Antitumor Activity

Case Study: Glioblastoma Treatment

Recent studies have demonstrated the antitumor properties of TMF, particularly against glioblastoma cell lines such as U87MG and T98G. In vitro experiments revealed that TMF induces cell cycle arrest in the G0/G1 phase, reduces cell viability, and inhibits cell migration. The treatment resulted in significant cytotoxic effects with an IC50 value calculated for various concentrations (25 to 150 μM) over a 72-hour incubation period .

Mechanism of Action

The mechanism underlying TMF's antitumor activity includes:

- Induction of apoptosis in cancer cells.

- Modulation of signaling pathways associated with cell proliferation and survival.

- Potential synergistic effects when combined with other treatments, although some studies indicate antagonistic interactions with radiotherapy .

Anti-inflammatory Properties

TMF has been investigated for its anti-inflammatory effects. Flavonoids are known to modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines. Research indicates that TMF may reduce inflammation in various cellular models, making it a candidate for treating inflammatory diseases .

Neuroprotective Effects

Studies suggest that TMF may exert neuroprotective effects, potentially beneficial in neurodegenerative diseases. Its antioxidant properties help mitigate oxidative stress in neuronal cells, which is a key factor in conditions like Alzheimer's disease and Parkinson's disease .

Antioxidant Activity

The antioxidant capacity of TMF has been extensively studied. Flavonoids are recognized for their ability to scavenge free radicals and inhibit lipid peroxidation. This property makes TMF a candidate for inclusion in dietary supplements aimed at enhancing overall health and preventing oxidative stress-related diseases .

Potential as a Biomarker

TMF has been detected in various herbs and spices, suggesting its role as a potential biomarker for dietary intake assessment. Its presence in these foods could be indicative of broader health benefits associated with flavonoid consumption .

Summary Table of Applications

Analyse Des Réactions Chimiques

Oxidation

-

Reagents/Conditions : Potassium permanganate (KMnO₄) in acidic or alkaline media.

-

Outcome : The hydroxyl group at C5 oxidizes to a ketone, forming 5-oxo-7,8,2',5'-tetramethoxyflavone.

-

Applications : Enhances electrophilicity for downstream reactions.

Acetylation

-

Reagents/Conditions : Acetic anhydride (Ac₂O) in pyridine at 60–80°C.

-

Outcome : The hydroxyl group undergoes esterification to form an acetylated derivative (5-acetoxy-7,8,2',5'-tetramethoxyflavone).

-

Yield : >85% under optimized conditions.

Glycosylation

-

Reagents/Conditions : Glycosyl donors (e.g., UDP-glucose) with glycosyltransferases.

-

Outcome : A sugar moiety (e.g., β-D-glucopyranoside) attaches to the hydroxyl group at C5.

-

Regioselectivity : Exclusive modification at C5 due to steric and electronic factors .

Demethylation

-

Reagents/Conditions : Boron tribromide (BBr₃) in dichloromethane at −78°C.

-

Outcome : Selective removal of methoxy groups, yielding hydroxylated analogs (e.g., 5,7,8-trihydroxy-2',5'-dimethoxyflavone) .

Electrophilic Substitution

-

Reagents/Conditions : Nitration (HNO₃/H₂SO₄) or sulfonation (SO₃/H₂SO₄).

-

Outcome : Substitution occurs at positions 6 and 4' due to methoxy-directed orientation.

Data Tables

Research Findings

-

Oxidation Efficiency : Conversion rates exceed 90% under alkaline conditions due to deprotonation of the hydroxyl group.

-

Acetylation Stability : The acetylated derivative shows improved lipophilicity (logP increased by 1.2 units).

-

Glycosylation Selectivity : Enzymatic methods achieve >95% regioselectivity at C5 compared to chemical methods (~60%) .

-

Demethylation Limitations : Harsher conditions lead to over-demethylation at C7 and C8, complicating product isolation .

Comparative Reactivity Insights

Propriétés

Formule moléculaire |

C19H18O7 |

|---|---|

Poids moléculaire |

358.3 g/mol |

Nom IUPAC |

2-(2,5-dimethoxyphenyl)-5-hydroxy-7,8-dimethoxychromen-4-one |

InChI |

InChI=1S/C19H18O7/c1-22-10-5-6-14(23-2)11(7-10)15-8-12(20)17-13(21)9-16(24-3)18(25-4)19(17)26-15/h5-9,21H,1-4H3 |

Clé InChI |

ASXMBDKZHRLCAJ-UHFFFAOYSA-N |

SMILES canonique |

COC1=CC(=C(C=C1)OC)C2=CC(=O)C3=C(O2)C(=C(C=C3O)OC)OC |

Synonymes |

5-hydroxy-7,8,2',5'-tetramethoxyflavone |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.